molecular formula C11H11FN4S B14911064 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine

2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine

Cat. No.: B14911064
M. Wt: 250.30 g/mol
InChI Key: FSUWEKPQSBWEJB-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine is a heterocyclic compound that features a pyrimidine ring substituted with a 2-fluorobenzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine typically involves the nucleophilic substitution of a pyrimidine derivative with a 2-fluorobenzylsulfanyl group. One common method includes the reaction of 2-chloropyrimidine-4,6-diamine with 2-fluorobenzylthiol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of impurities.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorobenzyl group, potentially altering the electronic properties of the compound.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like potassium carbonate or sodium hydride in solvents such as dimethylformamide or tetrahydrofuran are typically used.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzylsulfanyl group can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The pyrimidine ring’s electronic properties also play a crucial role in its activity.

Comparison with Similar Compounds

  • 2-[(2-Fluorobenzyl)sulfanyl]-4,6-dimethylpyrimidine
  • 2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrosopyrimidin-4,6-diamine

Comparison: 2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C11H11FN4S

Molecular Weight

250.30 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C11H11FN4S/c12-8-4-2-1-3-7(8)6-17-11-15-9(13)5-10(14)16-11/h1-5H,6H2,(H4,13,14,15,16)

InChI Key

FSUWEKPQSBWEJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=N2)N)N)F

Origin of Product

United States

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